chemical structure and physical properties of N-(2,4-difluorophenyl)-2,4,6-trimethylbenzenesulfonamide
chemical structure and physical properties of N-(2,4-difluorophenyl)-2,4,6-trimethylbenzenesulfonamide
An In-Depth Technical Guide to N-(2,4-difluorophenyl)-2,4,6-trimethylbenzenesulfonamide
As a Senior Application Scientist, evaluating novel chemical scaffolds requires moving beyond basic structural identification to understanding the intricate interplay between physicochemical properties, synthetic viability, and target engagement. N-(2,4-difluorophenyl)-2,4,6-trimethylbenzenesulfonamide represents a highly specialized pharmacophore. It combines the steric bulk of a mesityl (2,4,6-trimethylphenyl) group with the electron-withdrawing nature of a 2,4-difluorophenyl moiety, bridged by a versatile sulfonamide linker.
This whitepaper dissects the chemical structure, physical properties, synthetic methodology, and pharmacological relevance of this compound, providing a self-validating framework for researchers and drug development professionals.
Structural Dynamics & Physicochemical Profiling
The architecture of N-(2,4-difluorophenyl)-2,4,6-trimethylbenzenesulfonamide is defined by three distinct domains:
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The Mesityl Core: The 2,4,6-trimethyl substitution creates significant steric hindrance around the sulfonyl group. In drug design, this steric bulk is often leveraged to achieve isoform-selective enzyme inhibition by exploiting the "lock-and-key" principle within specific hydrophobic pockets[1].
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The Sulfonamide Linker (-SO₂NH-): This moiety acts as a critical hydrogen-bond donor and acceptor. It is a well-documented zinc-binding pharmacophore, frequently utilized in the design of Carbonic Anhydrase (CA) inhibitors[1] and histone lysine demethylase (KDM) modulators[2].
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The 2,4-Difluorophenyl Ring: Fluorine substitution serves a dual purpose. It dramatically alters the electron density of the aromatic ring, enhancing π-π stacking interactions with target residues, and it improves the metabolic stability of the molecule by blocking oxidative sites (e.g., CYP450 metabolism)[3].
Quantitative Physicochemical Data
To facilitate comparative analysis in structure-activity relationship (SAR) studies, the fundamental properties of the compound are summarized below.
| Property | Value | Pharmacological Implication |
| Molecular Formula | C₁₅H₁₅F₂NO₂S | Standard lipophilic small molecule. |
| Molecular Weight | 311.35 g/mol | Optimal for oral bioavailability (Lipinski's Rule of 5). |
| Topological Polar Surface Area (TPSA) | 46.2 Ų | Excellent membrane permeability; potential for BBB penetration. |
| Predicted LogP (XLogP3) | ~3.8 | High lipophilicity, favoring hydrophobic pocket binding. |
| Hydrogen Bond Donors | 1 (-NH) | Facilitates specific target anchoring (e.g., active site zinc). |
| Hydrogen Bond Acceptors | 4 (O, O, N, F) | Enables complex interaction networks within the target. |
Mechanistic Synthesis & Validation Protocol
The synthesis of N-aryl sulfonamides must be approached with strict control over reaction conditions to prevent the hydrolysis of the sulfonyl chloride and to ensure high yields. The following protocol is designed as a self-validating system, incorporating causality-driven steps and in-process quality controls.
Step-by-Step Methodology
Reagents: 2,4-difluoroaniline (1.0 eq), 2,4,6-trimethylbenzenesulfonyl chloride (1.1 eq), Anhydrous Pyridine (2.0 eq), Anhydrous Dichloromethane (DCM).
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Preparation of the Nucleophile: Dissolve 2,4-difluoroaniline in anhydrous DCM under a continuous nitrogen (N₂) atmosphere.
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Causality: The electron-withdrawing fluorine atoms render the aniline amine less nucleophilic than a standard aniline. Anhydrous conditions are critical to prevent the competing hydrolysis of the electrophilic sulfonyl chloride into unreactive sulfonic acid.
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Addition of the Base/Catalyst: Inject anhydrous pyridine into the solution.
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Causality: Pyridine serves a dual function. It acts as an acid scavenger to neutralize the HCl byproduct (preventing the protonation of the weakly nucleophilic aniline) and acts as a nucleophilic catalyst by forming a highly reactive sulfonylpyridinium intermediate.
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Electrophile Introduction: Cool the reaction vessel to 0°C using an ice bath. Add 2,4,6-trimethylbenzenesulfonyl chloride dropwise over 15 minutes.
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Causality: The sulfonylation reaction is exothermic. Cooling prevents thermal degradation and minimizes the formation of bis-sulfonamide byproducts.
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Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor progression via Thin-Layer Chromatography (TLC) (Hexane:Ethyl Acetate 3:1).
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Aqueous Workup (Self-Validation):
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Wash the organic layer with 1M HCl. Rationale: Removes excess pyridine and unreacted aniline.
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Wash with saturated NaHCO₃. Rationale: Neutralizes residual acid and removes any hydrolyzed sulfonic acid.
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Wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
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Purification: Recrystallize the crude product from hot ethanol/water to yield the pure sulfonamide.
Step-by-step synthetic workflow for N-(2,4-difluorophenyl)-2,4,6-trimethylbenzenesulfonamide.
Pharmacological Profiling & Target Engagement
Derivatives of 2,4,6-trimethylbenzenesulfonamide are highly valued in medicinal chemistry. The mesityl group provides a unique steric signature that has been successfully utilized to inhibit specific enzyme isoforms. For instance, related mesitylenesulfonamides have been documented as potent inhibitors of 17beta-estradiol 17-dehydrogenase (EC 1.1.1.62)[4], an enzyme critical in steroidogenesis and targeted in hormone-dependent cancers.
Furthermore, structural biology studies have revealed that the 2,4,6-trimethylbenzenesulfonamide scaffold binds with high affinity to Human Carbonic Anhydrase II[1]. The binding mechanism relies on the sulfonamide nitrogen coordinating with the active-site zinc ion, while the bulky mesityl group anchors the molecule within the hydrophobic pocket, dictating isoform selectivity.
When the 2,4-difluorophenyl group is introduced, the molecule gains additional binding vectors. The electron-deficient fluorinated ring can engage in multipolar interactions and edge-to-face π-π stacking with aromatic residues (e.g., Phenylalanine or Tyrosine) within the target's active site[3].
Pharmacophore mapping and predicted enzyme binding interactions of the target sulfonamide.
References
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Dudutiene, V., et al. (2020). "Human Carbonic anhydrase II bound by 2,4,6-trimethylbenzenesulfonamide: Isoform-Selective Enzyme Inhibitors by Exploring Pocket Size According to the Lock-and-Key Principle." Biophysical Journal, 119(8), 1513-1524. RCSB PDB. [Link]
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BRENDA Enzyme Database. "Information on EC 1.1.1.62 - 17beta-estradiol 17-dehydrogenase (Inhibitors: N-(4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide)." BRENDA.[Link]
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PubChem. "Methanesulfonamide, N-(2,4-difluorophenyl)-1,1,1-trifluoro-." National Center for Biotechnology Information. [Link]
- US Patent Office. "Kdm inhibitors and uses thereof (US20220348563A1).
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NIH PubMed Central. "Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics." PMC.[Link]
Sources
- 1. rcsb.org [rcsb.org]
- 2. US20220348563A1 - Kdm inhibitors and uses thereof - Google Patents [patents.google.com]
- 3. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reference to 1.1.1.62; Id = 740843 - BRENDA Enzyme Database - BRENDA Enzyme Database [brenda-enzymes.org]
